2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine
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Overview
Description
2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine is a heterocyclic compound that combines several pharmacologically active moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds, followed by further functionalization to introduce the pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, as well as cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.
Biology
Biologically, the compound exhibits a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its potential to inhibit various enzymes and receptors, making it a promising candidate for drug development .
Medicine
In medicine, the compound’s ability to interact with multiple biological targets makes it a potential therapeutic agent for treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Industry
Industrially, the compound can be used in the development of new agrochemicals and pharmaceuticals. Its diverse reactivity and biological activity make it a valuable component in various formulations .
Mechanism of Action
The mechanism of action of 2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the pyrazine ring.
1,2,4-Triazole: A simpler structure with similar biological activities.
Pyrazole: Another related compound with diverse pharmacological properties.
Uniqueness
What sets 2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine apart is its combination of multiple active moieties in a single molecule.
Properties
Molecular Formula |
C14H14N8S |
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Molecular Weight |
326.38 g/mol |
IUPAC Name |
6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H14N8S/c1-4-21-9(3)11(8(2)19-21)13-20-22-12(17-18-14(22)23-13)10-7-15-5-6-16-10/h5-7H,4H2,1-3H3 |
InChI Key |
WFBINRMERUHVFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=NC=CN=C4)C |
Origin of Product |
United States |
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